molecular formula C10H7BrOS B073835 1-(5-Bromobenzo[b]thiophen-3-yl)ethanone CAS No. 1423-63-8

1-(5-Bromobenzo[b]thiophen-3-yl)ethanone

Cat. No.: B073835
CAS No.: 1423-63-8
M. Wt: 255.13 g/mol
InChI Key: IRGMTUHYELTYEG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(5-Bromobenzo[b]thiophen-3-yl)ethanone typically involves the bromination of benzo[b]thiophene followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetylation step . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromobenzo[b]thiophen-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromobenzo[b]thiophen-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromobenzo[b]thiophen-3-yl)ethanone depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or binding to specific receptors to elicit a biological response .

Comparison with Similar Compounds

1-(5-Bromobenzo[b]thiophen-3-yl)ethanone can be compared with other benzo[b]thiophene derivatives, such as:

  • 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone
  • 1-(5-Methylbenzo[b]thiophen-3-yl)ethanone
  • 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone

These compounds share similar structures but differ in their substituents, which can significantly impact their chemical reactivity and applications.

Properties

IUPAC Name

1-(5-bromo-1-benzothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGMTUHYELTYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347095
Record name 1-(5-Bromo-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423-63-8
Record name 1-(5-Bromo-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared in 70% yield from 5-bromo-benzothiophene (See Ple, P. A.; Marnett, L. J. J. Heterocycl. Chem., vol. 25, pp. 1271-1272 (1988), incorporated herein by references), analogous to the procedure for the preparation of 3-acetyl-7-bromo-benzo[b]thiophene. 1H NMR (300 MHz, CDCl3) δ8.04 (d, H. J=1.8Hz), 7.86 (s, 1H), 7.74 (d, 1H, J=8.4Hz), 7.56 (dd, 1H, J=8.4, 1.8Hz), 2.67 (s, 3H). Anal. (C10H7BrOS) C, H, Br, S. Calculated C=47.07, H=2.77, Br=31.32, S=12.57; found C=47.18, H=2.76, Br=31.42, S=12.55.
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